molecular formula C27H40N2O6S B593263 (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid

Cat. No.: B593263
M. Wt: 520.7 g/mol
InChI Key: CPBQPRBQBDLLLA-VZUSUAOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

MCTR2 plays a significant role in biochemical reactions. It interacts with enzymes such as leukotriene C4 synthase (LTC4S) and glutathione S-transferase Mu 4 (GSTM4), which convert the synthetic maresin epoxide intermediate 13S,14S-eMaR to MCTR1 . The conversion of MCTR1 to MCTR2 is catalyzed by γ-glutamyl transferase (GGT) in human macrophages .

Cellular Effects

MCTR2 has profound effects on various types of cells and cellular processes. It influences cell function by promoting tissue regeneration and resolution of infections . It enhances bacterial phagocytosis by exudate leukocytes, limits neutrophil infiltration, promotes efferocytosis, and reduces eicosanoids .

Molecular Mechanism

The molecular mechanism of MCTR2 involves binding interactions with biomolecules and changes in gene expression. MCTR2 is converted from MCTR1 by the action of γ-glutamyl transferase (GGT) in human macrophages. The biosynthesis of MCTR3 is mediated by dipeptidases that cleave the cysteinyl-glycinyl bond of MCTR2 .

Metabolic Pathways

MCTR2 is involved in the metabolic pathways of docosahexaenoic acid (DHA). DHA is oxidized to maresin 1 (MaR1), which is converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase, then to MCTR2 by γ-glutamyl transferase .

Transport and Distribution

It is known that MCTR2 is synthesized from docosahexaenoic acid (DHA) in macrophages at the site of inflammation .

Subcellular Localization

It is known that MCTR2 is synthesized from docosahexaenoic acid (DHA) in macrophages at the site of inflammation .

Preparation Methods

MCTR2 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. Docosahexaenoic acid is first oxidized to maresin 1, which is then converted to Maresin Conjugates in Tissue Regeneration 1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase. Finally, Maresin Conjugates in Tissue Regeneration 1 is converted to Maresin Conjugates in Tissue Regeneration 2 by γ-glutamyl transferase .

Properties

IUPAC Name

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O6S/c1-2-3-4-5-11-14-17-23(30)24(36-21-22(28)27(35)29-20-26(33)34)18-15-12-9-7-6-8-10-13-16-19-25(31)32/h3-4,6-7,9-15,18,22-24,30H,2,5,8,16-17,19-21,28H2,1H3,(H,29,35)(H,31,32)(H,33,34)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBQPRBQBDLLLA-VZUSUAOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Reactant of Route 2
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Reactant of Route 3
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Reactant of Route 4
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Reactant of Route 5
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Reactant of Route 6
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Customer
Q & A

Q1: What is MCTR2 and what is its role in the body?

A1: MCTR2, or (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid, is a specialized pro-resolving mediator (SPM) belonging to a family of molecules called maresin conjugates in tissue regeneration (MCTR). These molecules play a crucial role in actively promoting the resolution of inflammation and facilitating tissue repair and regeneration. [, , ]

Q2: How is MCTR2 synthesized?

A2: MCTR2 is biosynthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). The process involves a series of enzymatic conversions, starting with the 14-lipoxygenation of DHA. This leads to the formation of an intermediate allylic epoxide, which is then conjugated to glutathione to yield MCTR1. MCTR1 is further metabolized by the enzyme γ-glutamyl transferase (GGT) to produce MCTR2. [, ]

Q3: What are the known biological activities of MCTR2?

A3: MCTR2 exhibits potent anti-inflammatory and pro-resolving actions. Studies have shown that MCTR2 can:

  • Limit neutrophil infiltration: MCTR2 helps regulate the influx of neutrophils, a type of white blood cell, to the site of inflammation, preventing excessive tissue damage. [, ]
  • Promote efferocytosis: MCTR2 enhances the clearance of apoptotic cells by macrophages, a process crucial for resolving inflammation and initiating tissue repair. []
  • Stimulate bacterial phagocytosis: MCTR2 enhances the ability of macrophages to engulf and destroy bacteria, contributing to the resolution of infections. [, ]
  • Counter-regulate vascular actions of leukotrienes: MCTR2 can counteract the vascular leakage induced by leukotriene D4 (LTD4), a pro-inflammatory mediator. []
  • Accelerate tissue regeneration: MCTR2 has been shown to accelerate tissue regeneration in planaria, a type of flatworm often used as a model organism for regeneration studies. []

Q4: How does MCTR2 interact with cells to exert its effects?

A4: While the precise receptor for MCTR2 remains under investigation, studies indicate that it interacts with the cysteinyl leukotriene receptor-1 (CysLT1). This interaction allows MCTR2 to counteract the effects of pro-inflammatory mediators like LTD4 and promote pro-resolving activities such as phagocytosis. []

Q5: What is the significance of studying MCTR2 and related molecules?

A5: Understanding the actions of MCTR2 and other pro-resolving mediators is crucial for developing novel therapeutic strategies for inflammatory diseases. Currently, many treatments focus on suppressing inflammation, but these approaches often have limitations and side effects. Targeting the resolution phase of inflammation with molecules like MCTR2 offers a promising alternative with potentially fewer adverse effects. [, , ]

Q6: What are the future directions for research on MCTR2?

A6: Future research on MCTR2 will likely focus on:

  • Exploring its role in various diseases: Research on MCTR2's involvement in specific diseases, such as cancer, rheumatoid arthritis, and cachexia, is ongoing to determine its potential as a therapeutic target or diagnostic marker. [, , ]

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